GlyRS-IN-1
Overview
Description
GlyRS-IN-1 is a compound known as a glycyl-tRNA synthetase inhibitor. Glycyl-tRNA synthetase is an enzyme that plays a crucial role in protein synthesis by attaching glycine to its corresponding tRNA. This compound has been identified as a potential antibacterial agent due to its ability to inhibit the growth of bacteria by targeting this enzyme .
Preparation Methods
The preparation of GlyRS-IN-1 involves several synthetic routes and reaction conditions. One method involves the use of specific reagents and solvents to achieve the desired chemical structure. The compound is synthesized through a series of chemical reactions, including condensation and cyclization reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the proper formation of the compound .
For industrial production, the synthesis of this compound can be scaled up using similar methods but with adjustments to accommodate larger quantities. This may involve the use of industrial-grade equipment and more efficient reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
GlyRS-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
GlyRS-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of glycyl-tRNA synthetase and its role in protein synthesis. In biology, this compound is used to investigate the effects of inhibiting glycyl-tRNA synthetase on cellular processes and bacterial growth. In medicine, the compound is being explored as a potential antibacterial agent for treating infections caused by bacteria that rely on glycyl-tRNA synthetase for protein synthesis .
Mechanism of Action
The mechanism of action of GlyRS-IN-1 involves the inhibition of glycyl-tRNA synthetase. By binding to the active site of the enzyme, this compound prevents the attachment of glycine to its corresponding tRNA. This disruption in protein synthesis leads to the inhibition of bacterial growth and proliferation. The molecular targets and pathways involved in this process include the active site of glycyl-tRNA synthetase and the subsequent steps in the protein synthesis pathway .
Comparison with Similar Compounds
GlyRS-IN-1 is unique in its ability to specifically inhibit glycyl-tRNA synthetase. Similar compounds include other glycyl-tRNA synthetase inhibitors, as well as inhibitors of other aminoacyl-tRNA synthetases. These compounds share a common mechanism of action but may differ in their specificity and potency. For example, inhibitors of other aminoacyl-tRNA synthetases target different enzymes involved in protein synthesis, leading to varying effects on bacterial growth .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWPZASLDLLQFT-JJNLEZRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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